![molecular formula C11H16N2O2 B1433199 [3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine CAS No. 1509515-43-8](/img/structure/B1433199.png)
[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A series of novel Schiff bases, including structures related to the query compound, have been synthesized through condensation reactions. These compounds, characterized by FT-IR, 1H-NMR spectroscopy, and elemental analysis, have shown potential in anticonvulsant activities. Notably, compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine and others have emerged as active compounds with significant protective index values in multiple seizure models (Pandey & Srivastava, 2011).
Catalytic Applications
Derivatives of the query compound have been synthesized and underwent C–H bond activation to afford unsymmetrical pincer palladacycles, characterized in solid state. These palladacycles have shown good activity and selectivity in catalytic applications, suggesting their potential in facilitating various organic reactions (Roffe et al., 2016).
Functional Models for Methane Monooxygenases
Compounds related to "[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine" have been explored as functional models for methane monooxygenases. Diiron(III) complexes of tridentate 3N ligands were studied for selective hydroxylation of alkanes, showcasing the role of the ligand structure on catalytic efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating related structures have been synthesized for applications in cellular imaging and photocytotoxicity under red light. These complexes have shown unprecedented photocytotoxicity in various cell lines, indicating their potential in targeted cancer therapy and imaging applications (Basu et al., 2014).
properties
IUPAC Name |
[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-5-10-1-3-13-6-11(10)15-8-9-2-4-14-7-9/h1,3,6,9H,2,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUFSWBUMSFUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=C(C=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



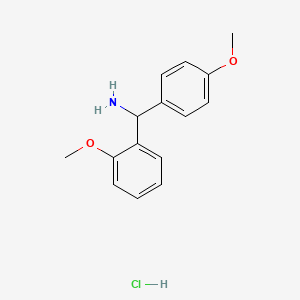
![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
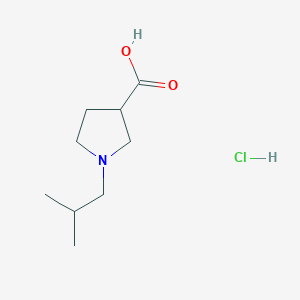
amine hydrochloride](/img/structure/B1433123.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)
![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)
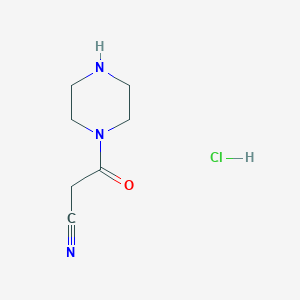
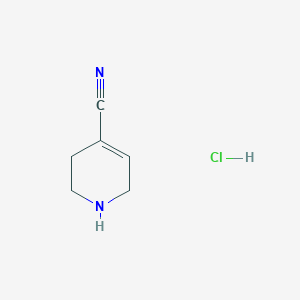
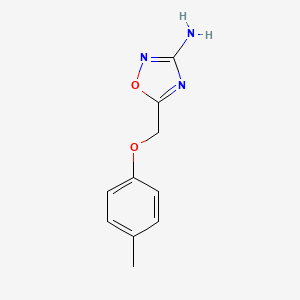
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
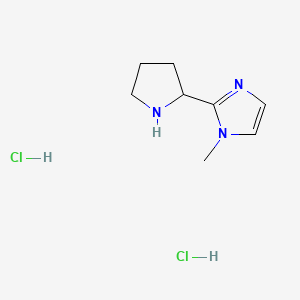
![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)